REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[Cl-:9].[Al+3].[Cl-].[Cl-].ClCl>C(Cl)Cl.C(Cl)(Cl)(Cl)Cl>[Cl:9][C:3]1[CH:4]=[C:5]([CH:7]=[O:8])[S:6][C:2]=1[Cl:1] |f:1.2.3.4|
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Name
|
|
Quantity
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31.8 g
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Type
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reactant
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Smiles
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ClC1=CC=C(S1)C=O
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Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mass was refluxed for about 15 hours
|
Duration
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15 h
|
Type
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TEMPERATURE
|
Details
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The mixture was refluxed for an additional 7 hours
|
Duration
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7 h
|
Type
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CUSTOM
|
Details
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The reaction was quenched
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Type
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ADDITION
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Details
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by pouring over one liter of ice water
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with chloroform
|
Type
|
WASH
|
Details
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The chloroform solution was washed with water and sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
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After drying with anhydrous sodium sulfate and concentration under vacuum
|
Type
|
CUSTOM
|
Details
|
a yellow-brown oil was obtained
|
Type
|
CUSTOM
|
Details
|
The crude 4,5-dichloro-2-thiophenecarboxaldehyde crystallized
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(SC1Cl)C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |